molecular formula C15H13BrO3 B322443 Phenyl (2-bromo-4-methylphenoxy)acetate

Phenyl (2-bromo-4-methylphenoxy)acetate

Cat. No.: B322443
M. Wt: 321.16 g/mol
InChI Key: HPCRHSCSHAEJIO-UHFFFAOYSA-N
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Description

Phenyl (2-bromo-4-methylphenoxy)acetate is an ester derivative of (2-bromo-4-methylphenoxy)acetic acid, where the carboxylic acid group is substituted with a phenyl ester moiety. Structurally, it consists of a brominated and methylated phenoxy ring linked to an acetate group via an ether bond, with the ester functionality provided by the phenyl group (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive bromine and ester groups .

Properties

Molecular Formula

C15H13BrO3

Molecular Weight

321.16 g/mol

IUPAC Name

phenyl 2-(2-bromo-4-methylphenoxy)acetate

InChI

InChI=1S/C15H13BrO3/c1-11-7-8-14(13(16)9-11)18-10-15(17)19-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

HPCRHSCSHAEJIO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)OC2=CC=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The bromine atom in the target compound enhances electrophilic reactivity compared to amino or methyl groups in analogs like ethyl 2-(4-aminophenoxy)acetate .
  • Ester Group Influence : Bulkier ester groups (e.g., tert-butyl ) may hinder crystallization, while phenyl esters (as in the target compound) often improve lipophilicity, influencing bioavailability .

Brominated vs. Non-Brominated Acetates

Bromination significantly alters physicochemical and reactivity profiles:

Compound Name Halogen Substituent Reactivity Profile Applications
This compound Bromine Electrophilic substitution, Suzuki coupling Pharmaceutical intermediates
Methyl 2-phenylacetoacetate None Knoevenagel condensation, enolate formation Precursor for amphetamines
Phenyl bromoacetate Bromine (on acetate) Alkylation, nucleophilic displacement Polymer chemistry

Key Findings :

  • Bromine in the phenoxy ring (target compound) directs electrophilic aromatic substitution, whereas bromine on the acetate group (phenyl bromoacetate ) facilitates nucleophilic displacement reactions.
  • Non-brominated analogs like methyl 2-phenylacetoacetate exhibit keto-enol tautomerism, enabling diverse reactivity in organic synthesis.

Trends :

  • Base-mediated alkylation (e.g., K₂CO₃ in acetonitrile ) is common for phenoxy acetates.
  • Reduction steps (e.g., Fe/NH₄Cl ) are critical for introducing amino groups in analogs.

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